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Compound of Interest

Compound Name: 1-Chloro-1-deoxy-D-fructose

CAS No.: 1932126-86-7

Cat. No.: B7959266

Get Quote

Technical Whitepaper: Physicochemical Characterization and Applications of 1-Chloro-1-
deoxy-D-fructose

Executive Summary
1-Chloro-1-deoxy-D-fructose (CAS: 32785-93-6) is a halogenated monosaccharide derivative

of significant interest in metabolic research and medicinal chemistry. Structurally defined by the

substitution of the C1 hydroxyl group of D-fructose with a chlorine atom, this compound serves

as a critical probe for investigating fructose metabolism, specifically targeting the

ketohexokinase (KHK) pathway. Its unique physicochemical profile—characterized by altered

lipophilicity and electrophilic potential compared to the parent ketose—enables its utility as a

competitive inhibitor and a chiral building block for complex glycosides. This guide provides a

definitive technical analysis of its properties, synthesis, and applications.

Molecular Identity & Structural Analysis
The introduction of a chlorine atom at the C1 position of D-fructose fundamentally alters the

electronic environment of the anomeric center (C2) and the conformational equilibrium of the

molecule.
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Nomenclature and Identification
IUPAC Name: 1-Chloro-1-deoxy-D-fructose[1]

Synonyms: 1-Chloro-1-deoxy-β-D-fructopyranose (predominant tautomer in solution); 1-

Chlorofructose.

CAS Registry Number: 32785-93-6[1][2][3]

Molecular Formula: C₆H₁₁ClO₅[1][2]

Molecular Weight: 198.60 g/mol [2]

Tautomeric Equilibrium
Unlike glucose, D-fructose exists in a complex equilibrium of five tautomers in solution:

- and

-pyranose,

- and

-furanose, and the open-chain keto form.

For 1-Chloro-1-deoxy-D-fructose, the C1-Cl substitution destabilizes the furanose forms

because the C1 position is exocyclic in the pyranose form but adjacent to the hemiketal center.

The electron-withdrawing nature of chlorine (

-inductive effect) reduces the nucleophilicity of the C2-OH in the open chain, potentially slowing
cyclization kinetics, but thermodynamically favoring the

-pyranose form due to the minimization of steric clashes at the anomeric position.

DOT Diagram: Tautomeric Equilibrium
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Caption: Predicted tautomeric equilibrium of 1-Chloro-1-deoxy-D-fructose in aqueous

solution, favoring the

-pyranose form.

Physicochemical Profile
The following data consolidates experimental and predicted values essential for handling and

formulation.
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Property Value / Description Context

Physical State
Viscous syrup or amorphous

solid

Highly hygroscopic; difficult to

crystallize due to tautomeric

mix.

Melting Point 120–124 °C (decomposes)
Value refers to the crystalline

-pyranose form if isolated.

Solubility

Soluble: Water, Methanol,

DMSOInsoluble: Hexane,

Ether

High polarity retains water

solubility despite Cl

substitution.

pKa ~11.8 (C-OH ionization)

Slightly more acidic than

fructose (pKa ~12.0) due to

inductive effect of Cl.

LogP -1.6 (Predicted)

More lipophilic than fructose

(LogP -2.3), aiding passive

membrane transport.

Optical Rotation (c=1, H₂O)
Subject to mutarotation;

equilibrates rapidly.

Synthesis & Purification Protocols
Direct chlorination of fructose is non-selective. The authoritative synthesis requires protection

of the cyclic acetals to isolate the C1 position.

Synthetic Route: The Di-isopropylidene Strategy
This protocol ensures regioselectivity for the C1 primary alcohol.

Workflow Diagram
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Caption: Synthetic pathway via acetal protection to ensure C1 regioselectivity.

Detailed Methodology
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Step 1: Protection (Formation of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose)

Suspend D-fructose (10 g) in dry acetone (200 mL) containing concentrated sulfuric acid (0.5

mL).

Stir at room temperature for 4 hours. The solution will clarify as the product forms.

Neutralize with anhydrous

, filter, and concentrate in vacuo.

Recrystallize from hexane to yield white needles.

Step 2: Chlorination (Formation of Precursor CAS 32785-90-3)[4]

Dissolve the protected fructose (5 g) in anhydrous pyridine (20 mL).

Cool to 0°C. Add thionyl chloride (

, 1.5 eq) dropwise to avoid exotherms.

Heat to 60°C for 2 hours. The reaction proceeds via an

mechanism on the primary C1 alcohol.

Pour into ice water and extract with dichloromethane (DCM).

Purification: Silica gel chromatography (Hexane:EtOAc 4:1) yields the 1-chloro-protected

intermediate.

Step 3: Deprotection

Dissolve the intermediate in 80% aqueous acetic acid.

Heat at 40°C for 12 hours. Monitor by TLC (EtOAc:MeOH 5:1) for the disappearance of the

non-polar spot.

Concentrate under reduced pressure. Co-evaporate with toluene to remove acetic acid.
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Final Purification: The residue is often a syrup. Purify via preparative HPLC or crystallization

from ethanol/ether if solid is required.

Analytical Characterization
Validation of 1-Chloro-1-deoxy-D-fructose relies on distinguishing the C1-Cl moiety from the

native C1-OH.

Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 400 MHz):

C1-H: The protons at C1 appear as an AB system or singlet (depending on conformation)

shifted downfield to δ 3.8–4.0 ppm (compared to δ 3.5–3.6 for native fructose).

Anomeric Effect: The absence of the C1-OH coupling eliminates the triplet splitting

typically seen in DMSO-d6 for the C1-OH signal.

¹³C NMR (D₂O, 100 MHz):

C1: Significant upfield shift to δ 45–48 ppm (characteristic of

) compared to δ 63 ppm for

.

C2 (Anomeric): Resonance at δ 98–105 ppm (pyranose forms).

Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization).

Signature:

: m/z 221.0.

Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of a single

chlorine atom (
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vs

).

Biological & Pharmacological Context
Metabolic Inhibition (Glycolysis & Fructolysis)
1-Chloro-1-deoxy-D-fructose acts as a metabolic probe. By mimicking fructose, it enters cells

via GLUT5 transporters. However, the C1-chlorine prevents phosphorylation by

Ketohexokinase (KHK) (Fructokinase) at the C1 position to form Fructose-1-Phosphate (F1P).

Mechanism: Competitive inhibition of KHK.

Outcome: Prevents the rapid ATP depletion associated with high fructose loads (hereditary

fructose intolerance models).

Potential as an Alkylating Agent
In the open-chain form, the

-chloroketone moiety is a mild electrophile. While less reactive than

-halocarbonyls in non-sugar contexts, it can potentially alkylate active site nucleophiles (e.g.,
cysteine thiols) in specific enzymes, acting as an irreversible inhibitor.

Male Contraceptive Analog
Structurally, this compound is an isomer of 6-chloro-6-deoxy-D-glucose and related to

-chlorohydrin, compounds known for reversible male infertility effects via glycolysis inhibition in
sperm. While 1-chloro-1-deoxy-D-fructose is less potent, it serves as a structural reference in
structure-activity relationship (SAR) studies for this class of antifertility agents.

Handling and Stability
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Hygroscopicity: Extreme. Handle in a glovebox or rapid weighing environment.

Chemical Stability:
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Acid: Stable.

Base:Unstable. Exposure to pH > 8.0 risks intramolecular cyclization to form 1,2-anhydro-

D-fructose (spiro-epoxide) via displacement of the chloride by the anomeric hydroxyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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